1-(1,3-Dithian-2-YL)heptane-1,2-dione
Description
1-(1,3-Dithian-2-YL)heptane-1,2-dione is a sulfur-containing diketone derivative featuring a 1,3-dithiane ring fused to a seven-carbon diketone backbone. This structure combines the electron-rich dithiane moiety with the electrophilic α-diketone group, making it a candidate for diverse reactivity, including nucleophilic additions and coordination chemistry.
Properties
CAS No. |
56011-18-8 |
|---|---|
Molecular Formula |
C11H18O2S2 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(1,3-dithian-2-yl)heptane-1,2-dione |
InChI |
InChI=1S/C11H18O2S2/c1-2-3-4-6-9(12)10(13)11-14-7-5-8-15-11/h11H,2-8H2,1H3 |
InChI Key |
ZBERTNJMUWTGOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(=O)C1SCCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dithian-2-YL)heptane-1,2-dione undergoes various chemical reactions, including:
Substitution: The dithiane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons .
Scientific Research Applications
1-(1,3-Dithian-2-YL)heptane-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1,3-Dithian-2-YL)heptane-1,2-dione exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, allowing for the formation of new carbon-carbon bonds. This property is exploited in umpolung reactions, where the compound acts as an acyl anion equivalent .
Comparison with Similar Compounds
1-(1,3-Dithian-2-YL)-1-ethanone
- Structure: A shorter-chain analog with a dithiane ring attached to an ethanone (acetone) group (CAS 58277-26-2) .
- Key Differences: The heptane-1,2-dione backbone in the target compound introduces extended conjugation and increased lipophilicity compared to the ethanone derivative. The longer chain may enhance stability in non-polar solvents, whereas the ethanone analog is likely more volatile.
- Reactivity: Both compounds likely undergo nucleophilic attack at the carbonyl groups, but the heptane chain may sterically hinder reactions compared to the smaller ethanone .
1-(Piperidin-1-YL) Propane-1,2-dione 4-Phenylthiosemicarbazone
- Structure : A propane-1,2-dione core modified with a piperidine group and thiosemicarbazone ligand, forming coordination complexes with 3d metals .
- Key Differences :
- The thiosemicarbazone moiety enables metal coordination, a feature absent in the target compound.
- The dithiane ring in 1-(1,3-Dithian-2-YL)heptane-1,2-dione may act as a softer ligand compared to the nitrogen-rich piperidine-thiosemicarbazone system.
- Applications : The piperidine derivative exhibits antioxidant activity in metal-coordinated forms, suggesting that the target compound’s dithiane group could similarly influence redox behavior, though this requires experimental validation .
3-Ethoxy-4-(n-Norcodeino)-cyclobutene-1,2-dione
- Structure: A cyclobutene-dione fused to a norcodeine derivative, with a T-shaped molecular geometry observed in X-ray studies of related opioids .
- Key Differences :
- The rigid cyclobutene ring contrasts with the flexible heptane chain in the target compound.
- The opioid backbone in the cyclobutene derivative introduces biological activity, whereas the dithiane-heptanedione system is primarily of synthetic interest.
- Reactivity : The α-diketone in both compounds is reactive, but the steric and electronic effects of the dithiane vs. cyclobutene rings would modulate reaction pathways .
Diethyl-1,2-Cyclohexanedicarboxylate
- Structure : A diester with a cyclohexane backbone, lacking sulfur or diketone functionalities .
- Key Differences :
- The ester groups in this compound are less electrophilic than the α-diketone in the target compound.
- The cyclohexane ring provides rigidity, whereas the dithiane-heptanedione system offers conformational flexibility.
- Applications : Diethyl-1,2-cyclohexanedicarboxylate is used in polymer synthesis, whereas the target compound’s diketone and dithiane groups may suit it for asymmetric catalysis or ligand design .
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